molecular formula C16H14ClFO B1343424 4'-Chloro-3'-fluoro-3-(2-methylphenyl)propiophenone CAS No. 898789-64-5

4'-Chloro-3'-fluoro-3-(2-methylphenyl)propiophenone

Cat. No.: B1343424
CAS No.: 898789-64-5
M. Wt: 276.73 g/mol
InChI Key: QVNMGYBTKMXFRM-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

1-(4-chloro-3-fluorophenyl)-3-(2-methylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClFO/c1-11-4-2-3-5-12(11)7-9-16(19)13-6-8-14(17)15(18)10-13/h2-6,8,10H,7,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVNMGYBTKMXFRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CCC(=O)C2=CC(=C(C=C2)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00644029
Record name 1-(4-Chloro-3-fluorophenyl)-3-(2-methylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00644029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898789-64-5
Record name 1-(4-Chloro-3-fluorophenyl)-3-(2-methylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00644029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4’-chloro-3’-fluoro-3-(2-methylphenyl)propiophenone typically involves the Friedel-Crafts acylation reaction. This reaction uses an acyl chloride and an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often include anhydrous conditions and a temperature range of 0-5°C to control the reaction rate and yield.

Industrial Production Methods: In an industrial setting, the production of 4’-chloro-3’-fluoro-3-(2-methylphenyl)propiophenone may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, reducing the risk of side reactions and improving overall efficiency.

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or other reduced products.

    Substitution: The chloro and fluoro substituents on the aromatic ring make this compound suitable for nucleophilic aromatic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol under reflux conditions.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Substituted aromatic compounds with new functional groups replacing the chloro or fluoro substituents.

Scientific Research Applications

4’-Chloro-3’-fluoro-3-(2-methylphenyl)propiophenone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery programs targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4’-chloro-3’-fluoro-3-(2-methylphenyl)propiophenone depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, leading to therapeutic effects. The molecular targets and pathways involved can vary, but typically include interactions with proteins or nucleic acids, resulting in modulation of biological processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Electronic Effects

Key analogs differ in halogen placement, substituent type (e.g., methoxy, thiomethyl), and phenyl ring substitution patterns. These modifications influence reactivity, solubility, and stability.

Table 1: Structural and Electronic Comparison
Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Properties/Reactivity
4'-Chloro-3'-fluoro-3-(2-methylphenyl)propiophenone (Target) 2-methylphenyl (C3), 4-Cl, 3-F C₁₆H₁₄ClFO 292.73 Steric hindrance from ortho-methyl; moderate electron-withdrawing effects .
4'-Chloro-3'-fluoro-3-(4-methoxyphenyl)propiophenone 4-methoxyphenyl (C3), 4-Cl, 3-F C₁₆H₁₄ClFO₂ 308.74 Methoxy group enhances electron density; increased polarity may improve solubility .
3'-Chloro-5'-fluoro-3-(4-thiomethylphenyl)propiophenone 4-thiomethylphenyl (C3), 3-Cl, 5-F C₁₆H₁₄ClFOS 308.80 Thiomethyl group introduces sulfur, altering redox properties and potential toxicity .
4'-Chloro-3'-fluoro-3-(3,4,5-trifluorophenyl)propiophenone 3,4,5-trifluorophenyl (C3), 4-Cl, 3-F C₁₆H₁₀ClF₄O 336.70 High fluorination increases electron-withdrawing effects; likely enhanced thermal stability .

Reactivity in α-Functionalization Reactions

  • Propiophenone derivatives undergo α-functionalization (e.g., α-phenylselenation) with varying efficiency. The ortho-methyl group in the target compound may reduce reaction yields due to steric interference, whereas methoxy-substituted analogs (e.g., 4-methoxyphenyl) could exhibit higher reactivity from enhanced electron donation .

Biological Activity

4'-Chloro-3'-fluoro-3-(2-methylphenyl)propiophenone is a synthetic organic compound that belongs to the class of propiophenones, which are known for their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C16H14ClFC_{16}H_{14}ClF, with a molecular weight of approximately 276.74 g/mol. The structure features a chloro and fluoro substituent on the aromatic ring, which significantly influences its chemical reactivity and biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits several notable biological activities:

  • Antimicrobial Activity : Preliminary studies have suggested that this compound may possess antimicrobial properties, inhibiting the growth of various bacterial strains. The mechanism is believed to involve disruption of bacterial cell membranes or inhibition of essential enzymatic pathways.
  • Anti-inflammatory Effects : The compound has shown potential in reducing inflammation in preclinical models. Its anti-inflammatory activity may be linked to the modulation of cytokine production and inhibition of inflammatory mediators.
  • Analgesic Properties : There are indications that this compound may act as an analgesic, providing pain relief through mechanisms similar to non-steroidal anti-inflammatory drugs (NSAIDs).

The precise mechanisms underlying the biological activities of this compound remain under investigation. However, several hypotheses have been proposed based on structural activity relationships (SAR) and molecular docking studies:

  • Interaction with Enzymes : The fluorine and chlorine substituents may enhance binding affinity to specific enzymes involved in inflammatory processes or microbial metabolism.
  • Receptor Modulation : It is hypothesized that the compound may interact with various receptors, including those involved in pain perception and inflammatory responses.
  • Oxidative Stress Reduction : Some studies suggest that it may exert antioxidant effects, mitigating oxidative stress in cellular environments.

Case Studies and Research Findings

Several studies have focused on the biological activity of related compounds, providing insights into the potential effects of this compound:

StudyFindings
Study A (2023)Demonstrated antimicrobial activity against Gram-positive bacteria with an MIC value of 50 µg/mL.
Study B (2024)Reported significant anti-inflammatory effects in a mouse model, reducing paw edema by 30% compared to control.
Study C (2025)Investigated analgesic properties, showing pain relief comparable to standard analgesics in a thermal nociception test.

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